4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound with the CAS Number: 179055-28-8 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is 1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a solid at room temperature . The compound should be stored in a refrigerator .
Scientific Research Applications
Herbicide Synthesis
- Scientific Field: Medicinal and Pharmaceutical Chemistry .
- Application Summary: This compound is used in the synthesis of herbicides. Specifically, it’s used in the creation of quinclorac derivatives, which are potent herbicides .
- Methods of Application: The compound is synthesized using intermediate derivatization methods (IDMs). The synthesized compounds are then tested for their herbicidal activity .
- Results: The herbicidal activity assays showed that the synthesized compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments .
Preparation of Derivatives
- Scientific Field: Chemical Intermediates .
- Application Summary: This compound is used in the preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Methods of Application: The compound is used in a solvent-free preparation method from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes .
- Results: The products were obtained in high yields and short reaction times .
Medicinal Chemistry and Drug Discovery
- Scientific Field: Medicinal Chemistry and Drug Discovery .
- Application Summary: Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
- Results: Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Biological Activities
- Scientific Field: Pharmacy and Agro-Chemical Industries .
- Application Summary: 2,4-Dihydro-3H-pyrazol-3-one derivatives including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
- Methods of Application: There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and the second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .
- Results: These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents .
Nanocatalyst Preparation
- Scientific Field: Nanotechnology .
- Application Summary: This compound is used in the preparation of a magnetically separable nanocatalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Methods of Application: The compound is used in a solvent-free preparation method from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes . The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
- Results: The synthesized nanocatalyst showed good catalytic performance and could be separated magnetically, making it a promising candidate for green chemistry applications .
Biological Activities
- Scientific Field: Pharmacy and Agro-Chemical Industries .
- Application Summary: 2,4-Dihydro-3H-pyrazol-3-one derivatives including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
- Methods of Application: There are two main strategies to the synthesis of bis(pyrazolyl)methane derivatives. The first involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes, and the second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins and aldehydes .
- Results: These derivatives exhibit a wide range of biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant and anti-filarial agents . In addition, these derivatives are applied as fungicides, analgesic, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZSPXAIZWFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CC=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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